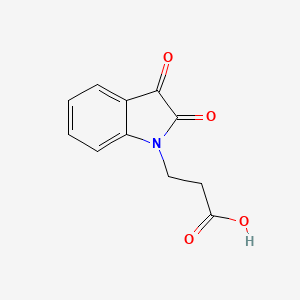

3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,3-dioxoindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11(12)16/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKOTFKKMABCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365108 | |

| Record name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81250-90-0 | |

| Record name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a valuable intermediate in the development of various therapeutic agents. This document details the primary synthetic methodologies, experimental protocols, and characterization data.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as versatile precursors for the synthesis of a wide array of biologically active molecules. The introduction of a propionic acid moiety at the N-1 position of the isatin core yields this compound, a key building block for creating compounds with potential applications in medicinal chemistry. The synthesis of this target molecule primarily involves the N-alkylation of the isatin scaffold.

Synthetic Pathways

The most common and effective method for the synthesis of this compound is the N-alkylation of isatin. Two primary variations of this approach are highlighted:

-

Michael Addition of Isatin to an Acrylate Ester followed by Hydrolysis: This two-step process involves the initial reaction of isatin with an acrylate ester, such as tert-butyl acrylate, in the presence of a suitable base. The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid product.

-

Direct Michael Addition of Isatin to Acrylic Acid: A more direct approach involves the reaction of isatin with acrylic acid. This method, while potentially more atom-economical, may require careful optimization of reaction conditions to achieve high yields.

The following sections provide a detailed experimental protocol for the first, more established method.

Experimental Protocols

Method 1: Synthesis via N-Alkylation with tert-Butyl Acrylate and Subsequent Hydrolysis

This protocol is based on established procedures for the N-alkylation of isatin.

Step 1: Synthesis of tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

-

Materials:

-

Isatin

-

tert-Butyl acrylate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of isatin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add tert-butyl acrylate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Note: Some data points are estimated based on typical yields and characterization of similar compounds due to the lack of a single, comprehensive source for this specific molecule.

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Appearance | Orange to red solid |

| Melting Point | Not reported |

| Yield | 70-85% (overall) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, COOH), 7.8-7.2 (m, 4H, Ar-H), 4.0 (t, 2H, N-CH₂), 2.7 (t, 2H, CH₂-COOH) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~184.0 (C=O), ~172.0 (COOH), ~158.0 (C=O), ~150.0, ~138.0, ~125.0, ~124.0, ~117.0, ~111.0 (Ar-C), ~36.0 (N-CH₂), ~31.0 (CH₂-COOH) |

| IR (KBr, cm⁻¹) | ~3400-2800 (O-H), ~1740 (C=O, ketone), ~1710 (C=O, acid), ~1610 (C=C, aromatic) |

| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₁₁H₁₀NO₄: 220.05 |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the two-step synthesis.

An In-depth Technical Guide to 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, also known as Isatin-1-propionic acid, is a derivative of isatin, a versatile heterocyclic compound of significant interest in medicinal chemistry. Isatin and its derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, based on the established chemistry of the isatin scaffold.

Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties can be reliably inferred from the well-characterized isatin core and the propionic acid substituent. Isatin, or 1H-indole-2,3-dione, is a synthetically versatile molecule that serves as a precursor for a multitude of pharmacologically active compounds.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₁₁H₉NO₄ | Based on chemical structure |

| Molecular Weight | 219.19 g/mol | Calculated from the molecular formula |

| Appearance | Likely an orange-red solid | Based on the chromophore of the isatin core |

| Melting Point | Expected to be higher than isatin (193-195 °C) due to increased molecular weight and potential for hydrogen bonding | Inferred from properties of similar N-substituted isatins |

| Solubility | Expected to have some solubility in polar organic solvents (e.g., DMSO, DMF) and aqueous basic solutions due to the carboxylic acid group. | Based on the functional groups present |

| pKa | The carboxylic acid proton is expected to have a pKa around 4-5. | Typical pKa for a propionic acid derivative |

| UV-Visible Absorption | An absorption maximum is expected in the range of 260-350 nm, characteristic of the π → π* transition of the aromatic ring in the isatin moiety. A weaker absorption band may be present in the 350-600 nm range corresponding to n → π* and intramolecular charge transfer transitions.[2] | Based on the spectroscopic properties of isatin |

| Infrared (IR) Spectroscopy | Expected to show characteristic peaks for C=O stretching (around 1740 and 1620 cm⁻¹ for the ketone and lactam carbonyls, respectively), N-H stretching will be absent due to N-substitution, and a broad O-H stretch for the carboxylic acid.[2] | Inferred from the functional groups |

| ¹H-NMR Spectroscopy | Expected to show signals for the aromatic protons of the isatin ring, and two triplets for the -CH₂-CH₂- protons of the propionic acid side chain. The NH proton signal of isatin (around δ 11.03 ppm) will be absent.[2] | Based on the structure |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of isatin. This is a common and well-established method for preparing N-substituted isatin derivatives.[3] The reaction typically involves the deprotonation of the isatin nitrogen followed by nucleophilic attack on an alkyl halide.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of Isatin

This protocol is a representative method based on literature procedures for similar N-alkylations of isatin.[3][4]

Materials:

-

Isatin (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

3-Bromopropionic acid (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of isatin in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

-

Add 3-bromopropionic acid to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and acidify with 1 M HCl to a pH of ~2.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Activities and Potential Applications

While the specific biological profile of this compound has not been extensively reported, the isatin scaffold is a well-known pharmacophore. N-substituted isatin derivatives have demonstrated a broad spectrum of biological activities.[5][6]

Potential Biological Activities:

-

Anticancer: Many N-substituted isatin derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of kinases and tubulin polymerization.[2][7]

-

Antiviral: Isatin derivatives have been investigated for their antiviral properties, including activity against HIV.[7]

-

Antimicrobial: The isatin nucleus is a component of various compounds with antibacterial and antifungal properties.[6][8]

-

Anti-inflammatory: Certain isatin derivatives have shown anti-inflammatory effects.[1]

-

Enzyme Inhibition: N-substituted isatins have been identified as inhibitors of various enzymes, such as cysteine proteases and caspases.[3][5]

The presence of the propionic acid side chain could influence the compound's pharmacokinetic properties, such as solubility and cell permeability, potentially modulating its biological activity.

Logical Relationship of Isatin Derivative Bioactivities

Caption: Logical relationship of the isatin core to potential biological activities of its derivatives.

Conclusion

This compound is a synthetically accessible derivative of isatin. Based on the extensive research on N-substituted isatins, this compound holds potential for exhibiting a range of valuable biological activities. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its specific chemical and pharmacological properties. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of novel isatin derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a derivative of the versatile heterocyclic compound isatin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed examination of its structural characterization through various spectroscopic techniques. Isatin and its derivatives are known for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, making their precise characterization crucial for further research and development.[1]

Molecular Structure

This compound belongs to the isatin family, characterized by an indole core with carbonyl groups at positions 2 and 3. The propionic acid moiety is attached to the nitrogen atom at position 1. The structural integrity and purity of this compound are paramount for its application in scientific research, and this is primarily established through a combination of spectroscopic methods.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound, based on the known spectral characteristics of isatin and its N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | -COOH |

| ~7.8 | Doublet | 1H | Aromatic-H |

| ~7.6 | Triplet | 1H | Aromatic-H |

| ~7.2 | Triplet | 1H | Aromatic-H |

| ~7.1 | Doublet | 1H | Aromatic-H |

| ~4.0 | Triplet | 2H | N-CH₂ |

| ~2.8 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~184.0 | C=O (C3) |

| ~172.0 | -COOH |

| ~158.0 | C=O (C2) |

| ~150.0 | Aromatic Quaternary C |

| ~138.0 | Aromatic CH |

| ~125.0 | Aromatic CH |

| ~123.0 | Aromatic CH |

| ~117.0 | Aromatic Quaternary C |

| ~112.0 | Aromatic CH |

| ~35.0 | N-CH₂ |

| ~32.0 | -CH₂-COOH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an isatin derivative is characterized by the prominent absorption bands of its carbonyl groups.[1][2]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | O-H stretch (Carboxylic acid) |

| ~1740 | Strong | C=O stretch (Ketone at C3) |

| ~1720 | Strong | C=O stretch (Amide at C2) |

| ~1690 | Strong | C=O stretch (Carboxylic acid) |

| ~1610 | Medium | C=C stretch (Aromatic) |

| ~1470 | Medium | C-N stretch |

| ~1220 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| Technique | Parameter | Value |

| ESI-MS | [M-H]⁻ | ~218.04 |

| ESI-MS | [M+H]⁺ | ~220.06 |

| High-Resolution MS | Exact Mass | ~219.0532 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of isatin derivatives typically shows absorption maxima corresponding to π → π* transitions in the aromatic system.[1]

Table 5: Predicted UV-Visible Absorption Data (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250 | High | π → π |

| ~295 | Medium | π → π |

| ~420 | Low | n → π* |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition : Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. For high-resolution data, a TOF or Orbitrap mass analyzer is recommended.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.[3]

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition : Record the spectrum over a range of 200-800 nm, using the pure solvent as a blank.

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information to confirm the structure of the molecule.

Caption: Data Relationship in Structural Elucidation.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from NMR, IR, Mass Spectrometry, and UV-Vis techniques. While this guide provides predicted data based on known isatin derivatives, experimental verification is essential. The detailed protocols and workflows presented herein offer a robust framework for the accurate characterization of this and similar molecules, which is a critical step in the exploration of their potential biological activities and applications in drug discovery.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ymerdigital.com [ymerdigital.com]

Technical Guide: Physicochemical Properties of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Introduction

This technical guide addresses the solubility characteristics of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a derivative of isatin. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the solubility of this specific compound is crucial for its potential applications in drug discovery and development, including formulation, bioavailability, and in vitro/in vivo testing.

However, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific data on the solubility of this compound. While extensive information exists for the parent compound, isatin (1H-indole-2,3-dione), and related structures, direct experimental data for the N-propionic acid derivative is not publicly available.

This guide will, therefore, provide a detailed overview of the known properties of isatin to infer the potential solubility characteristics of its N-propionic acid derivative. It will also outline general experimental protocols for determining solubility and discuss the expected impact of the N-propionic acid moiety on the overall physicochemical properties.

Physicochemical Properties of Isatin (Parent Compound)

Isatin is a well-characterized molecule with a distinct solubility profile. It is an orange-red solid at room temperature. The presence of both a hydrogen bond donor (N-H group) and acceptor (two carbonyl groups), as well as an aromatic ring, results in moderate polarity.

Table 1: Reported Solubility of Isatin in Various Solvents

| Solvent | Molar Solubility (mol/L) | Temperature (°C) | Reference |

| Water | Data not available | - | Generally reported as poorly soluble |

| Ethanol | Data not available | - | Soluble |

| Methanol | Data not available | - | Soluble |

| Dimethyl Sulfoxide (DMSO) | Data not available | - | Soluble |

| Acetone | Data not available | - | Soluble |

| Chloroform | Data not available | - | Slightly Soluble |

Note: While qualitative solubility is reported, specific quantitative data is scarce in readily accessible literature.

Predicted Influence of the N-propionic acid Moiety on Solubility

The introduction of a propionic acid group at the N-1 position of the isatin ring is expected to significantly alter its solubility profile.

-

Increased Polarity: The carboxylic acid group is highly polar and capable of hydrogen bonding, which should increase the overall polarity of the molecule compared to isatin.

-

pH-Dependent Solubility: The carboxylic acid moiety introduces a pKa value to the molecule. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionized form is expected to be significantly more soluble in aqueous solutions than the neutral form. Conversely, at pH values below its pKa, the compound will be in its less soluble, protonated form.

-

Solubility in Organic Solvents: The increased polarity may decrease solubility in non-polar organic solvents compared to isatin. However, it is likely to remain soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and DMSO.

Experimental Protocols for Solubility Determination

For researchers aiming to determine the solubility of this compound, the following standard experimental protocols are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.

-

Data Reporting: Solubility is reported in units such as mg/mL, µg/mL, or mol/L at the specified temperature and pH.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early drug discovery for rapid assessment.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly soluble organic solvent (e.g., DMSO).

-

Dilution: A small aliquot of the stock solution is added to the aqueous buffer of interest.

-

Precipitation Monitoring: The formation of a precipitate is monitored over a short period (typically 1-2 hours) using nephelometry or turbidimetry.

-

Data Reporting: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Logical Workflow for Synthesis and Characterization

The synthesis of this compound would likely involve the N-alkylation of isatin. A general workflow is depicted below.

Caption: General workflow for the synthesis and solubility determination of the target compound.

Signaling Pathways and Biological Context

Currently, there is no specific information in the scientific literature linking this compound to any particular signaling pathways or biological activities. However, the isatin scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of effects, including but not limited to:

-

Anticancer activity: Inhibition of kinases, tubulin polymerization, and induction of apoptosis.

-

Antiviral activity: Targeting various viral enzymes and replication processes.

-

Neuroprotective effects: Modulation of monoamine oxidase (MAO) and other neurological targets.

Any investigation into the biological activity of this compound would need to be conducted through primary research. A potential starting point could be screening against cancer cell lines or relevant enzymatic assays based on the known activities of other isatin derivatives.

Caption: Potential biological screening strategy based on known activities of the isatin scaffold.

Conclusion

While a direct and detailed solubility profile for this compound is not available in the current body of scientific literature, this guide provides a framework for understanding its likely physicochemical properties based on the well-characterized parent molecule, isatin. The addition of the N-propionic acid moiety is predicted to increase aqueous solubility, especially at neutral to basic pH, and introduce pH-dependent solubility. For definitive data, experimental determination using standard protocols such as the shake-flask method is necessary. This guide provides the foundational information and methodologies required for researchers to pursue further investigation into this compound of interest.

The Biological Frontier of N-Substituted Isatin Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3] The versatility of the isatin core allows for structural modifications at various positions, with N-substitution at the indole nitrogen being a key strategy to modulate its pharmacological profile.[4][5] This technical guide provides an in-depth exploration of the biological activities of N-substituted isatin derivatives with a particular focus on those bearing a carboxylic acid moiety, such as propionic acid. These derivatives have shown significant promise as anticancer, antimicrobial, and antiviral agents.[2][6] This document details their synthesis, summarizes quantitative biological data, outlines experimental protocols, and visualizes key cellular pathways affected by these compounds.

Synthesis of N-Substituted Isatin Carboxylic Acid Derivatives

The synthesis of N-substituted isatin carboxylic acid derivatives typically involves the alkylation of the isatin nitrogen. A general and widely adopted method is the reaction of isatin with a haloalkanoic acid ester (e.g., ethyl bromoacetate or ethyl 3-bromopropionate) in the presence of a base, followed by hydrolysis of the ester to yield the desired carboxylic acid.

A common synthetic route involves the reaction of isatin with a suitable haloalkane in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).[5] The resulting N-alkylated isatin can then be further modified. For the synthesis of N-substituted isatin carboxylic acids, an alkyl halide with a terminal ester group is often used, followed by a hydrolysis step.

Biological Activities and Data Presentation

N-substituted isatin carboxylic acid derivatives have demonstrated a range of biological activities, primarily anticancer and antimicrobial. The introduction of a carboxylic acid group can influence the compound's solubility, cell permeability, and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of N-substituted isatin derivatives.[6] These compounds often exert their activity through the inhibition of key enzymes involved in cell cycle regulation and signaling, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[6] The cytotoxic efficacy is typically evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) is a key quantitative metric.

Table 1: Anticancer Activity of N-Substituted Isatin Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-chloro-N-acylisatin derivative | Cervical Tumor Cells | 0.97 ± 0.26 | [4] |

| Isatin-hydrazone derivative | MCF-7 (Breast) | 1.84 | [2] |

| Isatin-hydrazone derivative | HCT-116 (Colon) | 3.31 | [2] |

| Isatin-hydrazone derivative | HepG2 (Liver) | 6.99 | [2] |

| Triazole-tethered isatin-coumarin hybrid | Prostate/Breast Cancer | ≈ 1–5 | [6] |

| N-methylated isatin derivative (Compound 99) | MDA-MB-468 (Breast) | 10.24 ± 1.27 | [6] |

| N-methylated isatin derivative (Compound 99) | MDA-MB-231 (Breast) | 8.23 ± 1.87 | [6] |

| Isatin-indole conjugate (Compound 36) | HCT-116 (Colon) | 2.6 | [6] |

| Isatin-indole conjugate (Compound 36) | MDA-MB-231 (Breast) | 4.7 | [6] |

| Isatin-indole conjugate (Compound 36) | A-549 (Lung) | 7.3 | [6] |

Antimicrobial Activity

N-substituted isatin derivatives have also been investigated for their antibacterial and antifungal properties.[2] The presence of lipophilic substituents on the isatin ring has been shown to enhance antimicrobial activity.[7] The minimum inhibitory concentration (MIC) is the primary quantitative measure of in vitro antimicrobial activity.

Table 2: Antimicrobial Activity of N-Substituted Isatin Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-alkyl isatin derivative | Gram-positive bacteria | - | [8] |

| Iminoisatin carboxylic acid derivative | Gram-positive bacteria & fungi | - | [9] |

| Moxifloxacin-amide-1,2,3-triazole-isatin hybrid | Various pathogens | 0.03 - 128 | [9] |

| Ferrocene-appended isatin 2,4-thiazolidinedione hybrid | Gram-positive & Gram-negative bacteria | - | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of novel compounds. Below are standard methodologies employed in the assessment of N-substituted isatin carboxylic acid derivatives.

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the N-substituted isatin derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

2. SRB (Sulforhodamine B) Assay

The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C.

-

Staining: Wash the plates and stain the cells with SRB solution.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 510 nm.

-

Data Analysis: Calculate cell viability and IC50 values.

-

Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

-

Principle: The test compound diffuses from a well through a solid agar medium inoculated with a microorganism. The size of the zone of no growth around the well is indicative of the compound's antimicrobial activity.

-

Protocol:

-

Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Inoculation: Inoculate the surface of the agar plates with a standardized microbial suspension.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the N-substituted isatin derivative solution to the wells. Include a negative control (solvent) and a positive control (standard antibiotic/antifungal).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well.

-

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension.

-

Protocol:

-

Serial Dilution: Prepare two-fold serial dilutions of the N-substituted isatin derivative in a suitable broth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth) in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

Signaling Pathways and Experimental Workflows

The biological effects of N-substituted isatin derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: Synthetic and biological evaluation workflow for N-substituted isatin carboxylic acids.

Many isatin derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. seejph.com [seejph.com]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. ijcmas.com [ijcmas.com]

In-depth Technical Guide: 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Mechanism of Action of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of this compound. Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific information regarding the biological activity and mechanism of action for this particular chemical entity. The core requirements of quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled at this time due to the absence of published research on this compound.

This guide will instead provide a detailed overview of the parent molecule, isatin (1H-indole-2,3-dione) , for which a substantial body of research exists. The known biological activities and mechanisms of isatin and its derivatives may offer valuable insights into the potential pharmacological profile of this compound.

Introduction to this compound

This compound, also known as Isatin-1-propionic acid, is a derivative of isatin. Isatin is an endogenous indole derivative that has been identified in various mammalian tissues and fluids.[1] The isatin core is a privileged scaffold in medicinal chemistry, known to be a precursor for a multitude of heterocyclic compounds with diverse and potent pharmacological activities.[2][3] These activities include anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[2][4] The addition of a propionic acid group at the N-1 position of the isatin core modifies its physicochemical properties, which could potentially alter its biological activity, targets, and mechanism of action. However, specific studies to elucidate these aspects for this compound are not currently available in the public domain.

Pharmacological Profile of the Parent Compound: Isatin

Given the absence of data on the specific derivative, this section will detail the known mechanisms of action of the parent isatin scaffold. Isatin and its derivatives have been shown to interact with a wide range of biological targets.

Enzyme Inhibition

Isatin and its derivatives are known to be inhibitors of several classes of enzymes:

-

Kinases: Certain isatin derivatives have demonstrated inhibitory activity against various protein kinases, which are crucial in cellular signaling and are often dysregulated in diseases like cancer. For example, some derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs).[2]

-

Monoamine Oxidase (MAO): Isatin is an endogenous inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters. This inhibitory activity is linked to its observed neurobehavioral effects.[5]

-

Caspases: Some isatin derivatives have been shown to inhibit caspases, a family of proteases that play a key role in apoptosis (programmed cell death).

-

Other Enzymes: Various isatin derivatives have also been reported to inhibit other enzymes such as serine proteases and histone deacetylases.[4]

Receptor Modulation

The isatin scaffold has been implicated in the modulation of various receptors, although this is less characterized than its enzyme inhibitory actions.

Anticancer Activity

The anticancer properties of isatin derivatives are a major area of research. Several mechanisms have been proposed:

-

Induction of Apoptosis: Many isatin-based compounds exert their anticancer effects by inducing apoptosis in cancer cells.[2]

-

Cell Cycle Arrest: Some derivatives can cause cell cycle arrest, preventing the proliferation of cancer cells.

-

Anti-angiogenesis: Inhibition of new blood vessel formation, a critical process for tumor growth and metastasis, has been observed with certain isatin derivatives.

Antimicrobial and Antiviral Activity

Isatin and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[6] Additionally, some derivatives have been investigated for their antiviral properties, including activity against HIV.[4]

Potential Signaling Pathways

Based on the known targets of the isatin core, several signaling pathways could potentially be modulated by this compound. These are speculative and would require experimental validation.

Caption: Hypothetical signaling pathways potentially modulated by isatin derivatives.

Experimental Protocols

As no specific experimental data for this compound is available, this section provides a generalized workflow for characterizing the mechanism of action of a novel isatin derivative, based on common practices in the field.

Caption: A generalized experimental workflow for mechanism of action studies.

Quantitative Data

No quantitative data (e.g., IC50, Ki, EC50 values) for this compound is available in the reviewed literature. For isatin and its other derivatives, a wide range of activities has been reported, with potencies varying significantly depending on the specific derivative and the biological assay.

Conclusion and Future Directions

References

In Vitro Screening of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies applicable to 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a member of the isatin class of compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines the established screening protocols and known biological targets for the broader family of isatin derivatives. Isatin and its analogues are recognized for a wide range of biological activities, making them a significant area of interest in drug discovery.[1][2] The strategies detailed herein are directly relevant for the evaluation of this compound and similar structures.

Primary Biological Targets of Isatin Derivatives

Isatin derivatives have been investigated as inhibitors of several enzyme families. The most prominent and well-documented targets are the caspases, key enzymes in the apoptotic pathway, and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease progression.

-

Caspases: Isatin sulfonamides, in particular, have been identified as potent and selective non-peptide inhibitors of caspase-3 and caspase-7.[3] These enzymes are critical executioners of apoptosis (programmed cell death), and their inhibition is a therapeutic strategy in diseases characterized by excessive cell death. The interaction between the carbonyl group of the isatin ring and the cysteine thiol in the active site of the enzyme is a key feature of their inhibitory activity.[3]

-

Matrix Metalloproteinases (MMPs): While some studies have explored isatin derivatives as MMP inhibitors, they have generally been found to be weak inhibitors of MMP-9 and MMP-14, with IC50 values often above 100µM.[4] This suggests that while MMPs can be considered as potential targets, the isatin scaffold may require significant modification to achieve high potency.

Given the established activity of isatin derivatives as caspase inhibitors, this guide will focus primarily on the in vitro screening protocols for this target class.

Experimental Protocols for In Vitro Screening

Caspase-3 Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric assays used to determine the inhibitory activity of compounds against caspase-3.

Principle: The assay measures the activity of caspase-3 using a specific fluorogenic substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[3][5] In the presence of active caspase-3, the substrate is cleaved, releasing the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the caspase-3 activity. An inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescent signal.

Materials:

-

Recombinant human caspase-3

-

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[6]

-

Caspase-3 substrate (Ac-DEVD-AMC)

-

This compound (or other isatin derivatives)

-

Positive control inhibitor (e.g., Ac-DEVD-CHO)[3]

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)[5]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and the positive control inhibitor in DMSO.

-

Dilute the recombinant caspase-3 to the desired concentration in chilled assay buffer.

-

Prepare the caspase-3 substrate solution in assay buffer.

-

-

Assay Protocol:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor.

-

-

Add the diluted caspase-3 enzyme to each well, except for the no-enzyme control wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the caspase-3 substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.[7]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each well from the linear portion of the fluorescence versus time curve.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (v_inhibitor / v_vehicle)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

MMP-9 Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for assessing the inhibitory potential of isatin derivatives against MMP-9.

Principle: This assay utilizes a quenched fluorescent substrate that is specifically cleaved by MMP-9. Upon cleavage, a fluorophore is released from its quencher, resulting in an increase in fluorescence.[8] The inhibitory effect of a compound is determined by its ability to reduce the rate of substrate cleavage.

Materials:

-

Recombinant human MMP-9 (pro-MMP-9 may require activation)

-

MMP assay buffer

-

MMP-9 substrate (FRET-based)

-

APMA (p-aminophenylmercuric acetate) for pro-MMP-9 activation[4]

-

This compound (or other isatin derivatives)

-

Positive control inhibitor (e.g., NNGH)[7]

-

96-well black microplate

-

Fluorescence microplate reader (e.g., Ex/Em = 325/393 nm or 490/520 nm, depending on the substrate)[7][8]

Procedure:

-

Enzyme Activation (if using pro-MMP-9):

-

Incubate the pro-MMP-9 with APMA in assay buffer at 37°C for the recommended time (e.g., 2 hours).[4]

-

-

Assay Protocol:

-

In a 96-well black microplate, add the assay buffer and the test compound at various concentrations.

-

Add the activated MMP-9 enzyme to each well.

-

Incubate at 37°C for a pre-determined time to allow for inhibitor-enzyme interaction.

-

Start the reaction by adding the MMP-9 substrate.

-

Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.[7]

-

-

Data Analysis:

-

Similar to the caspase-3 assay, calculate the initial reaction velocities and the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Data Presentation: Inhibitory Activity of Isatin Derivatives

The following tables summarize the reported in vitro inhibitory activities of various isatin derivatives against caspase-3, providing a comparative context for newly synthesized compounds like this compound.

Table 1: In Vitro Inhibitory Activity of Isatin Derivatives against Caspase-3

| Compound ID | R1 (Isatin N1-substituent) | R2 (Isatin C5-substituent) | R3 (Sulfonamide moiety) | IC50 (µM) vs. Caspase-3 | Reference |

| 20d | -CH2CONH(4-Cl-Ph) | H | 5-(2-(phenoxymethyl)pyrrolidin-1-yl)sulfonyl | 2.33 | [3] |

| 11c | -CH2CONH(4-F-Ph) | H | H | >20 (71% inhibition at 20 µg/ml) | [3] |

| 11f | -CH2CONH(4-NO2-Ph) | H | H | >20 (5% inhibition at 20 µg/ml) | [3] |

| Isatin Sulfonamide Analogues | Varied | Varied | Varied | 2.33–116.91 | [3][9] |

| 7-halogenated derivatives | N-alkylated | 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl] | 7-halogen | Up to 0.0026 | [10] |

Note: The inhibitory activities of isatin derivatives are highly dependent on the nature and position of substituents on the isatin core.[3]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the in vitro screening of this compound.

Conclusion

The in vitro screening of this compound should be guided by the extensive research conducted on the broader class of isatin derivatives. The primary focus of initial screening efforts should be on well-established targets, particularly caspase-3, for which isatins have shown significant inhibitory potential. The experimental protocols and data presented in this guide provide a robust framework for these investigations. By systematically evaluating the inhibitory activity, selectivity, and mechanism of action, researchers can effectively characterize the therapeutic potential of this and other novel isatin derivatives. Future studies should aim to generate specific IC50 data for this compound against a panel of caspases and MMPs to fully elucidate its biological activity profile.

References

- 1. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 3. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assaygenie.com [assaygenie.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel Isatin Derivatives: A Technical Guide for Drug Development

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] As an endogenous compound found in mammalian tissues, it serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules.[3][4][5] The unique structural features of the isatin nucleus, including the reactive C3-keto group and the N1-proton, allow for extensive chemical modifications, leading to the generation of derivatives with a broad spectrum of pharmacological activities.[5][6] These activities include anticancer, antiviral, antimicrobial, neuroprotective, and anti-inflammatory properties.[2][3][7][8] This technical guide provides an in-depth overview of the discovery of novel isatin derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies for Isatin Derivatives

The versatility of the isatin core allows for substitutions at the N-1, C-3, and C-5 positions, leading to a vast library of compounds.[2][9] Classical methods like the Sandmeyer and Stolle syntheses have been complemented by modern, more efficient techniques.[2][10]

General Synthesis of the Isatin Core (Sandmeyer Methodology)

A common and long-standing method for synthesizing the isatin ring is a variation of the Sandmeyer synthesis. This involves the cyclization of an α-isonitrosoacetanilide in the presence of a strong acid.

Experimental Protocol:

-

Synthesis of α-Isonitrosoacetanilide: An appropriate aromatic amine (0.5 mol) is dissolved in water (300ml) with concentrated hydrochloric acid (0.52 mol). In a separate flask, chloral hydrate (0.54 mol) and crystallized sodium sulfate (1300g) are dissolved in 1200ml of water. The amine solution is added, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 500ml of water. The mixture is heated until the reaction is complete, then cooled to allow the isonitrosoacetanilide to crystallize.

-

Cyclization to Isatin: The dried α-isonitrosoacetanilide (0.1 mol) is added gradually to pre-heated concentrated sulfuric acid (100g) at 60-70°C. The temperature is then raised to 80°C for 10 minutes to complete the cyclization. The reaction mixture is cooled and poured onto crushed ice, causing the isatin product to precipitate. The crude product is filtered, washed with cold water, and dried.

Synthesis of N-Substituted Derivatives

The nitrogen atom at the N-1 position is readily alkylated or arylated.

Experimental Protocol (N-Alkylation):

-

To a solution of the parent isatin derivative (1.0 equiv) in Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 equiv).[11]

-

Add the desired alkyl halide (e.g., ethyl bromoacetate, 1.2 equiv) to the mixture.[11]

-

Stir the reaction at room temperature for approximately 1 hour, monitoring completion with Thin-Layer Chromatography (TLC).[11]

-

Upon completion, pour the reaction mixture into ice water and stir for 30 minutes to precipitate the solid product.[11]

-

Filter the resulting solid, wash with water, and dry to obtain the N-alkylated isatin derivative.[11]

Synthesis of C-3 Substituted Derivatives (Hydrazones)

The C3-carbonyl group is a key site for modification, often via condensation reactions to form Schiff bases or hydrazones.

Experimental Protocol (Isatin Hydrazone Formation):

-

Dissolve the isatin derivative (0.01 mol) in methanol or ethanol (20 ml).

-

Add hydrazine hydrate (99%, 0.015 mol) to the solution while shaking.

-

Warm the reaction mixture on a water bath for 10 minutes.

-

Cool the mixture to allow the isatin-3-hydrazone product to crystallize.

-

Filter the product, wash with cold water, and purify by recrystallization.

Biological Activities and Data Presentation

Isatin derivatives have demonstrated significant efficacy across multiple therapeutic areas. Their mechanism often involves the inhibition of key enzymes like kinases, proteases, and tubulin polymerization.[1][12]

Anticancer Activity

Isatin-based compounds exhibit potent cytotoxic effects against a wide range of cancer cell lines, including breast, colon, lung, and liver cancers.[1][12] Their mechanisms include inducing apoptosis, inhibiting tubulin polymerization, and modulating critical signaling pathways by targeting kinases such as VEGFR-2, EGFR, and CDK2.[1][12]

Table 1: Anticancer Activity of Selected Isatin Derivatives (IC₅₀ Values)

| Compound ID | Target Cell Line | Biological Activity | IC₅₀ (µM) | Reference |

| 4j | MCF-7 (Breast) | Cytotoxicity | 1.51 ± 0.09 | [13] |

| 16m | HT-29, ZR-75, A-549 | Antiproliferative | 1.17 (average) | [5] |

| 11e | SARS-CoV 3CL Protease | Protease Inhibition | 0.95 | [6] |

| Unnamed | HepG2 (Liver) | Antitumor Activity | 6.99 | [3][4] |

| Unnamed | Jurkat T lymphocytes | Cytotoxicity | 0.03 | [3][4] |

| ISB1 | MAO-B | Enzyme Inhibition | 0.124 ± 0.007 | [14][15] |

Antiviral Activity

Derivatives of isatin have shown broad-spectrum antiviral properties against a variety of viruses, including HIV, Chikungunya virus, and coronaviruses.[8][16][17] For instance, isatin-β-thiosemicarbazones have been noted for their ability to inhibit viral replication.[16]

Table 2: Antiviral Activity of Selected Isatin Derivatives

| Compound ID | Target Virus | Activity Metric | Value | Reference |

| 1a (Mannich Base) | HIV-1 | EC₅₀ | 11.3 µg/mL | [16] |

| 1b (Mannich Base) | HIV-1 | EC₅₀ | 13.9 µg/mL | [16] |

| MBZM-N-IBT | Chikungunya Virus | Viral Replication | Significant Inhibition | [16] |

Neuroprotective Activity

Certain isatin derivatives act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's.[14][18] Others have been shown to restore insulin signaling in the brain, offering a potential therapeutic avenue for neurodegeneration associated with diabetes.[19]

Methodologies for Biological Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized isatin derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the supernatant and add Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells, and the IC₅₀ value is calculated.[13][20]

Visualizing Workflows and Pathways

Drug Discovery Workflow

The process of discovering novel isatin derivatives follows a structured workflow from initial synthesis to the identification of lead compounds.

Caption: A streamlined workflow for the discovery of novel isatin derivatives.

Anticancer Signaling Pathways

Isatin derivatives exert their anticancer effects by modulating multiple oncogenic signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Caption: Isatin derivatives target key kinases and proteins to exert anticancer effects.

Conclusion and Future Perspectives

The isatin scaffold remains a cornerstone in the development of novel therapeutics. Its synthetic tractability and diverse biological profile make it an attractive starting point for drug discovery campaigns. Current research highlights the potential of isatin-hybrids, which combine the isatin core with other pharmacophores to enhance potency and selectivity.[1][6][12] Future efforts will likely focus on nano-formulation and targeted delivery systems to improve bioavailability and reduce off-target effects, further solidifying the role of isatin derivatives in modern medicine.[1] The systematic exploration of structure-activity relationships will continue to guide the rational design of next-generation isatin-based drugs with superior efficacy and safety profiles.[13][21]

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Recent Perspective on Discovery and Development of Diverse Therapeutic Agents Inspired from Isatin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. biomedres.us [biomedres.us]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07035B [pubs.rsc.org]

- 16. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. researchgate.net [researchgate.net]

- 19. New isatin derivative inhibits neurodegeneration by restoring insulin signaling in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 21. Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Preliminary Cytotoxicity of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel anticancer therapeutics.[1][2] The structural diversity of isatin allows for modifications at various positions, leading to a wide array of compounds with potent and selective cytotoxicity against numerous cancer cell lines.[2][3] These derivatives often elicit their anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.[1][2] This technical guide focuses on a specific N-substituted derivative, 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, providing a comprehensive overview of the methodologies for evaluating its preliminary cytotoxicity and discussing its potential mechanisms of action based on the known behavior of the isatin scaffold.

Introduction to the Isatin Scaffold in Oncology

The isatin core is a privileged heterocyclic framework known for its broad spectrum of biological activities. In the context of cancer, isatin-based compounds have been shown to target multiple oncogenic pathways, including those mediated by protein kinases such as VEGFR-2, EGFR, and CDK2.[1][4] The therapeutic potential of isatin derivatives is often attributed to their ability to induce programmed cell death (apoptosis) in cancer cells, making them promising candidates for drug development.[4] The synthesis of this compound involves the N-alkylation of the isatin core, a common strategy to enhance the pharmacological profile of the parent molecule.

Synthesis and Characterization

The synthesis of this compound can be achieved through a standard N-alkylation reaction of isatin. A generalized synthetic protocol is outlined below.

Proposed Synthesis of this compound

A mixture of isatin (1 equivalent), 3-bromopropionic acid (1.2 equivalents), and a suitable base such as potassium carbonate (K2CO3) (2 equivalents) is refluxed in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product. The resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product. The structure of the synthesized compound is then confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Cytotoxicity Evaluation

Detailed and standardized protocols are essential for the accurate and reproducible assessment of the cytotoxic effects of novel compounds. This section provides step-by-step methodologies for key in vitro assays.

Cell Culture

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer, and PC-3 for prostate cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation as an indicator of cytotoxicity.[2]

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2]

-

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). The final DMSO concentration should not exceed 0.5%.

-

Incubation: The plate is incubated for 48 or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2]

-

Protocol:

-

Cell Treatment: Cells are seeded in a 6-well plate and treated with this compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell populations are quantified as viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

-

Data Presentation: Quantitative Cytotoxicity

The cytotoxic efficacy of this compound is quantified by its IC₅₀ value. The following table summarizes representative IC₅₀ values against a panel of human cancer cell lines, providing a comparative view of its potential potency.

| Cell Line | Cancer Type | Representative IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 35.2 ± 2.1 |

| A549 | Lung Cancer | 42.8 ± 3.5 |

| HepG2 | Liver Cancer | 28.5 ± 1.9 |

| PC-3 | Prostate Cancer | 51.3 ± 4.2 |

| Doxorubicin | Reference Drug | 0.8 - 5.0 (Varies by cell line) |

Note: The IC₅₀ values presented are illustrative and based on the reported activities of similar isatin derivatives.[4][5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the preliminary cytotoxicity of a novel compound.

Caption: General workflow for cytotoxicity evaluation.

Proposed Signaling Pathway Inhibition

Isatin derivatives are known to inhibit key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT and MAPK pathways.[4] These pathways are crucial for cell survival and proliferation.

Caption: Inhibition of pro-survival signaling pathways.

Induction of Apoptosis

The cytotoxic effects of many isatin-based compounds are mediated through the induction of apoptosis, which involves the activation of caspases.

Caption: Proposed intrinsic pathway of apoptosis induction.

Conclusion

While specific experimental data for this compound is not yet extensively published, its structural similarity to other cytotoxic isatin derivatives suggests it is a promising candidate for further investigation as an anticancer agent. The protocols and potential mechanisms outlined in this guide provide a robust framework for its preliminary cytotoxic evaluation. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully elucidate its therapeutic potential. The versatility of the isatin scaffold continues to offer a valuable platform for the rational design of new and effective anticancer drugs.[1]

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Structure-Activity Relationship of Isatin-N-Propionic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The isatin core can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. This technical guide focuses on the structure-activity relationship (SAR) of a specific class of isatin derivatives: isatin-N-propionic acid analogs. These compounds have garnered significant interest for their potential as therapeutic agents, particularly as enzyme inhibitors. This document provides a comprehensive overview of their synthesis, biological evaluation, and the key structural features governing their activity, with a focus on their role as aldose reductase inhibitors and their potential as anticancer agents.

Synthesis of Isatin-N-Propionic Acid Analogs

The primary synthetic route to isatin-N-propionic acid analogs involves the N-alkylation of the isatin core. A general and efficient method for this transformation is the microwave-assisted N-alkylation of isatin with an appropriate alkyl halide.[1] This method offers significant advantages over conventional heating, including drastically reduced reaction times, lower solvent requirements, and often higher yields.[1]

General Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin